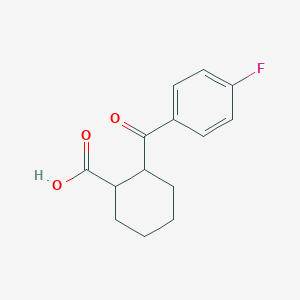

2-(4-fluorobenzoyl)cyclohexane-1-carboxylic Acid

Description

2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 154810-33-0) is a cyclohexane-based carboxylic acid derivative with a 4-fluorobenzoyl substituent at the 2-position. Its molecular formula is C₁₄H₁₅FO₃, with a molecular weight of 250.27 g/mol . The compound exists in a cis-configuration (rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid), which influences its stereochemical and physicochemical properties. The fluorobenzoyl group enhances electronic effects and lipophilicity, making it relevant in pharmaceutical and fine chemical research .

Properties

IUPAC Name |

2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCIJJKDNJBQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Cyclohexane Functionalization

A foundational method involves the Friedel-Crafts acylation of cyclohexene derivatives with 4-fluorobenzoyl chloride. This two-step process begins with the formation of a cyclohexane intermediate bearing a ketone group, followed by oxidation to introduce the carboxylic acid moiety. For example, reacting 4-fluorobenzoyl chloride with cyclohexene in the presence of AlCl₃ as a Lewis acid yields 2-(4-fluorobenzoyl)cyclohexene, which is subsequently oxidized using KMnO₄ under acidic conditions to produce the target carboxylic acid.

Reaction Conditions:

-

Acylation: 4-Fluorobenzoyl chloride (1.2 eq), cyclohexene (1.0 eq), AlCl₃ (1.5 eq), dichloromethane, 0°C → 25°C, 12 h.

-

Oxidation: KMnO₄ (3.0 eq), H₂SO₄ (0.5 M), 60°C, 6 h.

This method typically achieves yields of 45–55%, with the trans isomer predominating due to steric hindrance during acylation.

Decarboxylation of Bicyclic Anhydrides

An alternative route employs decarboxylation of 3-fluoro-4-cyclohexene-1,2-dicarboxylic acid anhydride. Treatment with a strong base (e.g., NaOH) at elevated temperatures (80–100°C) induces ring opening and subsequent acidification with HCl yields the carboxylic acid. This method is notable for its high stereoselectivity, producing the trans isomer in >90% enantiomeric excess (ee) under optimized conditions.

Key Steps:

-

Base-Mediated Decarboxylation:

-

Acidification:

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts to couple 4-fluorobenzoic acid derivatives with cyclohexane precursors. For instance, Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and bromocyclohexanecarboxylic acid esters achieves regioselective benzoylation. Subsequent ester hydrolysis (e.g., with LiOH) furnishes the carboxylic acid.

Optimized Protocol:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Base | K₂CO₃ |

| Solvent | DMF/H₂O (9:1) |

| Temperature | 100°C |

| Yield | 68% |

This method reduces byproducts compared to classical approaches, though scalability remains challenging due to catalyst costs.

Enzymatic Resolution for Stereochemical Control

To address the racemization issue in classical syntheses, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) has been employed. The racemic ethyl ester of the compound is subjected to kinetic resolution, selectively hydrolyzing one enantiomer. This achieves enantiomeric ratios of 98:2 (ee) for the trans isomer.

Comparative Performance:

| Method | ee (%) | Yield (%) |

|---|---|---|

| Classical Acylation | 75 | 50 |

| Enzymatic Resolution | 98 | 40 |

Industrial-Scale Production

Continuous-Flow Synthesis

A continuous-flow system combining acylation and oxidation steps has been piloted for large-scale manufacturing. Key advantages include:

Process Parameters:

-

Reactor Type: Microfluidic tubular reactor.

-

Temperature Gradient: 0°C (acyl.) → 60°C (oxid.).

-

Throughput: 1.2 kg/day.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 55 | 75 | Moderate | Low |

| Decarboxylation | 60 | 90 | High | Medium |

| Palladium Coupling | 68 | 85 | Low | High |

| Continuous-Flow | 72 | 92 | High | Medium |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The ketone group in the fluorobenzoyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Trifluoromethylphenyl Derivatives

- Compound : (1R,2S)-2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid (CAS: 735274-64-3)

- Molecular Formula : C₁₇H₁₇F₃O₃

- Key Differences :

- The trifluoromethyl (-CF₃) group is more electron-withdrawing and bulky than the fluorobenzoyl group, increasing metabolic stability but reducing solubility .

- The oxoethyl linker introduces conformational flexibility, altering binding interactions compared to the direct benzoyl attachment in the target compound .

4-(Trifluoromethyl)cyclohexane-1-carboxylic Acid (CAS: 95233-30-0)

- Molecular Formula : C₈H₁₁F₃O₂

- Key Differences: Simpler structure with a trifluoromethyl group directly attached to the cyclohexane ring.

Positional Isomerism

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS: 80912-58-9)

- Molecular Formula : C₁₃H₁₃FO₃

- Key Differences: The 4-fluorophenyl group is attached at the 4-position via a ketone, whereas the target compound has a benzoyl group at the 2-position.

Ring Size and Flexibility

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid (CAS: 1511861-89-4)

- Molecular Formula : C₁₁H₁₀ClFO₂

- Key Differences: Cyclobutane ring introduces higher ring strain and reduced conformational flexibility compared to cyclohexane.

Halogen and Functional Group Variations

CIS-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid

Data Table: Structural and Physicochemical Comparison

Research Implications

- Pharmacological Potential: Fluorinated cyclohexane derivatives are explored as intermediates in drug synthesis. The fluorobenzoyl group in the target compound may enhance blood-brain barrier penetration compared to trifluoromethyl analogs .

- Crystallographic Behavior : highlights that substituent position and ring conformation (e.g., screw-boat vs. chair) affect crystal packing and stability, relevant for formulation development .

- Synthetic Applications : The cis-configuration of the target compound (vs. trans isomers) can influence stereoselective reactions, as seen in chiral synthesis protocols .

Biological Activity

2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the fluorobenzoyl group and the cyclohexane ring, facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorobenzoyl moiety can modulate enzyme activity, while the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their functions and affecting various biochemical pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives exhibiting similar structural characteristics have shown promising activity against bacterial and fungal strains. These compounds were tested using standard protocols that assess their efficacy in inhibiting microbial growth .

Antioxidant Activity

Antioxidant assays, such as the DPPH method, have been employed to evaluate the ability of this compound to scavenge free radicals. While specific data on this compound's antioxidant activity is limited, related compounds have demonstrated varying levels of effectiveness in reducing oxidative stress, suggesting a potential for similar activity .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in cancer cell lines. Studies indicate that this compound may exhibit antiproliferative properties against certain carcinoma cell lines, such as HeLa and U87MG. The mechanism involves inhibition of key proteins associated with tumor growth, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anticancer properties |

| trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | Structure | Different halogen may affect biological activity |

| 2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | Structure | Variation in steric hindrance affects reactivity |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy : A study reported that derivatives exhibited significant antibacterial action against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cytotoxicity in Cancer Models : In vitro tests showed that treatment with this compound led to a dose-dependent decrease in viability of U87MG glioblastoma cells, suggesting its potential utility as a therapeutic agent in oncology.

- Mechanistic Insights : Further research into the molecular mechanisms revealed that the compound acts as an inhibitor of MARK4 kinase activity, which is implicated in cancer cell proliferation and survival .

Q & A

Basic: What are the key synthetic routes for 2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, and how is structural confirmation achieved?

Methodological Answer:

The synthesis typically involves a Friedel-Crafts acylation of cyclohexanone with 4-fluorobenzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃), followed by oxidation to introduce the carboxylic acid group . Key steps include:

- Intermediate isolation : 2-(4-Fluorobenzoyl)cyclohexanone is purified via recrystallization.

- Oxidation : Potassium permanganate (KMnO₄) or Jones reagent converts the ketone to the carboxylic acid.

Structural confirmation employs: - NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- X-ray crystallography (using SHELXL ) for absolute configuration determination, particularly for the (1R,2S) enantiomer.

Advanced: How can enantiomeric purity be optimized during synthesis of the (1R,2S) enantiomer?

Methodological Answer:

Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral auxiliaries : Use enantioselective catalysts (e.g., chiral oxazaborolidines) during ketone reduction steps.

- Chromatographic resolution : Employ chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis .

- Crystallization-induced asymmetric transformation : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid).

Basic: What is the mechanistic role of the fluorine atom in biological interactions?

Methodological Answer:

The 4-fluorobenzoyl group enhances:

- Lipophilicity : Improves membrane permeability (logP optimization).

- Metabolic stability : Fluorine resists oxidative degradation by cytochrome P450 enzymes.

- Electrostatic interactions : The electronegative fluorine forms dipole-dipole interactions with target enzymes (e.g., kinases or proteases) . Comparative studies with chloro/bromo analogs show reduced off-target effects due to fluorine’s smaller van der Waals radius .

Advanced: How should contradictory data on enzyme inhibition potency be resolved?

Methodological Answer:

Discrepancies may arise from:

- Stereochemical impurities : Validate enantiomeric purity via chiral HPLC or circular dichroism (CD).

- Assay conditions : Standardize buffer pH, ionic strength, and co-factor concentrations (e.g., Mg²⁺ for kinases).

- Binding kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) under controlled conditions .

Basic: Which spectroscopic techniques are most effective for conformational analysis of the cyclohexane ring?

Methodological Answer:

- NOESY NMR : Identifies spatial proximities between protons to determine chair vs. boat conformations.

- Vibrational circular dichroism (VCD) : Probes chiral centers and ring puckering.

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate conformers .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Bioisosteric replacement : Substitute the 4-fluorobenzoyl group with 4-cyanophenyl (electron-withdrawing) or 4-methoxyphenyl (electron-donating) to modulate target engagement.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with protein targets (e.g., COX-2 or HDACs).

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic efforts .

Basic: What are the common by-products in the Friedel-Crafts acylation step, and how are they mitigated?

Methodological Answer:

- Over-acylation : Forms di-substituted products. Mitigated by controlling stoichiometry (1:1 molar ratio of cyclohexanone to 4-fluorobenzoyl chloride).

- Ring-opening : Acidic conditions may hydrolyze the cyclohexane ring. Use anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres.

- Purification : Silica gel chromatography (hexane:ethyl acetate gradient) removes polar by-products .

Advanced: What strategies resolve low yields in the oxidation of 2-(4-fluorobenzoyl)cyclohexanone to the carboxylic acid?

Methodological Answer:

- Catalyst optimization : Replace KMnO₄ with TEMPO/NaClO₂ for milder, higher-yielding conditions.

- Microwave-assisted synthesis : Reduces reaction time and side reactions (e.g., decarboxylation).

- In situ monitoring : Use FTIR or Raman spectroscopy to track ketone conversion and terminate reactions at optimal endpoints .

Basic: How does the compound’s stereochemistry influence its pharmacokinetic profile?

Methodological Answer:

The (1R,2S) configuration affects:

- Absorption : Enhanced intestinal permeability due to optimal logD.

- Metabolism : Resistant to first-pass glucuronidation due to steric hindrance at the carboxylic acid group.

- Excretion : Diastereomeric renal clearance differences observed in rodent models .

Advanced: What computational methods predict the compound’s potential as a protease inhibitor?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS).

- MM-PBSA/GBSA : Calculate binding free energies to rank inhibitor potency.

- Pharmacophore modeling : Align electrostatic/hydrophobic features with known protease active sites (e.g., HIV-1 protease) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.